Cas no 2092867-74-6 (3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel-)

3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel-
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- Inchi: 1S/C8H15NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
- InChI Key: FTFOOLBOWFHSEC-RQJHMYQMSA-N
- SMILES: N1C[C@@H](CC)[C@@H](C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367107-1.0g |
methyl (3S,4R)-4-ethylpyrrolidine-3-carboxylate |
2092867-74-6 | 1.0g |
$0.0 | 2023-03-02 |
3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel- Related Literature
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Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
Additional information on 3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel-
3-Pyrrolidinecarboxylic Acid, 4-Ethyl-, Methyl Ester, (3R,4S)-rel-: A Comprehensive Overview
3-Pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel-, also known by its CAS number 2092867-74-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their diverse biological activities and applications in drug discovery. The pyrrolidine ring serves as a foundational structure for this molecule, with a carboxylic acid group at position 3 and an ethyl substituent at position 4. The methyl ester functionality further enhances its chemical versatility.
The stereochemistry of this compound is defined by its (3R,4S)-rel- configuration, which plays a crucial role in determining its physical properties and biological interactions. Stereoisomerism is a critical factor in drug design, as it can significantly influence the compound's efficacy and safety profile. Recent studies have highlighted the importance of stereochemical control in the synthesis of bioactive molecules, making 3-pyrrolidinecarboxylic acid derivatives valuable candidates for further exploration.
From a synthetic perspective, the preparation of 3-pyrrolidinecarboxylic acid derivatives involves a series of well-established organic reactions. The construction of the pyrrolidine ring typically employs methods such as the Paal-Knorr synthesis or cyclization reactions involving amino carbonyl compounds. The introduction of the ethyl group at position 4 and the subsequent esterification to form the methyl ester are achieved through alkylation and transesterification reactions, respectively. These steps are optimized to ensure high yields and precise stereocontrol.
The biological activity of 3-pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel- has been a focal point of recent research efforts. In vitro studies have demonstrated its potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases. For instance, preliminary assays suggest that this compound exhibits anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with broader trends in drug discovery where small molecules with pyrrolidine frameworks are being explored for their therapeutic potential.
Moreover, computational modeling has provided insights into the molecular interactions that underpin the biological activity of this compound. Docking studies reveal that the methyl ester group contributes to favorable binding interactions with target proteins, while the pyrrolidine ring serves as a scaffold for stabilizing these interactions. Such insights are invaluable for guiding further optimization efforts aimed at enhancing potency and selectivity.
In terms of applications, 3-pyrrolidinecarboxylic acid derivatives hold promise in several therapeutic areas. Their anti-inflammatory properties make them attractive candidates for treating conditions such as arthritis and inflammatory bowel disease. Additionally, their potential neuroprotective effects suggest utility in managing neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
Looking ahead, ongoing research is focused on expanding the chemical diversity of this compound class while maintaining their bioactivity. This includes exploring alternative substituents at positions 3 and 4 to uncover novel pharmacological profiles. Furthermore, efforts are underway to investigate the mechanism of action in greater depth using advanced techniques such as X-ray crystallography and mass spectrometry.
In conclusion, 3-pyrrolidinecarboxylic acid, 4-ethyl-, methyl ester, (3R,4S)-rel- represents a compelling example of how structural modifications can yield bioactive molecules with therapeutic potential. Its unique combination of stereochemistry and functional groups positions it as a valuable tool in both academic research and industrial drug development.
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